[1-(Cyclopropylmethyl)cyclopentyl]methanamine
Description
[1-(Cyclopropylmethyl)cyclopentyl]methanamine is a primary amine characterized by a cyclopentane core substituted at the 1-position with both a cyclopropylmethyl group and a methanamine moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., aryl-substituted cyclopentylmethanamines) suggest relevance in medicinal chemistry as building blocks or intermediates .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
[1-(cyclopropylmethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H19N/c11-8-10(5-1-2-6-10)7-9-3-4-9/h9H,1-8,11H2 |
InChI Key |
FUWQUCKWTHAHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CC2)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvents
- Preferred solvents for the condensation step include iso-propanol, toluene, heptane, THF, and 2-methyltetrahydrofuran (2-MeTHF).
- Lewis acids such as boron triisopropoxide (B(OiPr)3) are used to catalyze the condensation.
- Reduction is typically performed using hydrogenation over palladium on carbon (Pd/C) under hydrogen pressure (e.g., 10 bar H2 at 70 °C for 24 hours).
- The process can be scaled industrially due to inexpensive starting materials and relatively mild conditions.
Purification and Salt Formation
- The primary amine product can be purified by forming salts with enantiomerically pure acids such as mandelic acid to enhance isomeric purity.
- Extraction and filtration steps involve solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and water washes.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Condensation | Cyclopropyl methyl ketone + S-(−)-α-phenylethylamine + Lewis acid | THF, iso-propanol, toluene | Lewis acid catalysis, room temp to mild heating |
| Reduction | Hydrogenation with Pd/C under H2 (10 bar, 70 °C) | Ethanol or suitable solvent | 24-hour reaction time |
| Debenzylation | Catalytic hydrogenation or chemical methods | Ethanol, MTBE | Removal of protecting groups |
| Salt Formation | Reaction with (R)-mandelic acid | Ethyl acetate, MTBE | Improves optical purity |
This method is described in detail in patent US20210395185A1 and is considered robust for producing optically active cyclopropylmethyl amines.
Preparation via Cyclopropylmethyl Alkyl Amine Synthesis from Halides and Cyanides
Another classical approach involves the synthesis of cyclopropylmethyl alkyl amines through:
- Nucleophilic substitution reactions starting from halogenated precursors such as 1-bromo-3-chloropropane derivatives.
- Reaction with metal cyanides to form nitriles, followed by reduction to amines.
- Control of mole ratios and reaction temperatures (typically 25 °C to 150 °C, preferably 40 °C to 100 °C) is critical to maximize yield and minimize by-products such as glutaronitrile.
This method is less specific to the cyclopentylmethanamine derivative but provides a general route to cyclopropylmethyl amines.
Summary of Preparation Methods and Comparative Analysis
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation-Reduction-Debenzylation | Uses cyclopropyl methyl ketone and amines; Lewis acid catalysis; scalable | High optical purity; scalable; mild conditions | Requires multiple steps; catalyst handling |
| Halide-Cyanide Nucleophilic Substitution | Halogenated precursors; cyanide substitution; reduction | Straightforward; classical approach | Potential by-products; less selective |
| Hydrogen-Borrowing Catalysis | Catalytic α-cyclopropanation of ketones | Efficient; modern catalytic method | Requires specific catalysts; less direct for amine |
Chemical Reactions Analysis
Reductive Amination
A scalable method involves condensing cyclopropyl methyl ketone with chiral amines like (S)-α-phenylethylamine to form imines, followed by reduction (e.g., NaBH₄) and debenzylation via hydrogenolysis (10% Pd/C, H₂) .
Key Conditions :
-
Solvents : Iso-propanol, THF, or 2-MeTHF (optimal for imine formation) .
-
Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine condensation .
-
Yield : Up to 89% after salt purification with mandelic acid .
Radical-Mediated Functionalization
Cyclopropane rings undergo rapid ring-opening under radical conditions. For example, tributyltin hydride reduction of bicyclic substrates generates butenyl radicals, suggesting potential for C–C bond cleavage in [1-(cyclopropylmethyl)cyclopropyl]methanamine under similar conditions .
Amine Alkylation/Acylation
The primary amine participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane .
Salt Formation
Crystallization with enantiopure acids (e.g., (R)-mandelic acid) enhances optical purity. Solvents like MTBE or isopropyl acetate yield stable salts .
Radical Ring-Opening
The cyclopropylmethyl group ring-opens at rates up to 1.2 × 10⁸ s⁻¹ (37°C) via radical intermediates . Competing reactions (e.g., hydroxyl rebound in enzymatic systems) may suppress this under specific conditions .
Thermal Stability
Decomposition occurs above 150°C, releasing cyclopropane derivatives. Stabilized by nonpolar solvents (heptane, toluene) .
Comparative Reactivity Data
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclopropylmethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular features of [1-(Cyclopropylmethyl)cyclopentyl]methanamine and related compounds:
Notes:
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, chlorophenyl, fluorophenyl) increase molecular weight and lipophilicity compared to alkyl substituents (cyclopropylmethyl, methyl). This may enhance membrane permeability but reduce aqueous solubility .
- Salt Forms : Compounds like 1-cyclopentylethanamine hydrochloride (C$7$H${16}$ClN) exhibit higher aqueous solubility due to ionic character .
Pharmacological Considerations
While pharmacological data are scarce in the evidence, structural insights suggest:
Biological Activity
[1-(Cyclopropylmethyl)cyclopentyl]methanamine, a compound with the molecular formula C12H17N, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C12H17N
- CAS Number : 1511336-44-9
- Structure : The compound features a cyclopropylmethyl group attached to a cyclopentyl ring, which is linked to a methanamine functional group.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has been studied for its potential as a ligand for opioid receptors, particularly the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).
- Opioid Receptor Interaction : Preliminary studies indicate that the compound may exhibit mixed agonist activity at MOR and KOR, which could have implications for pain management and addiction therapies .
- Neurotransmitter Modulation : The compound's structure allows it to modulate neurotransmitter systems, potentially influencing pain perception and mood regulation.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Emerging evidence points to the compound's anticancer activity. In cellular assays, it has shown the ability to inhibit tumor cell proliferation. This effect may be mediated through multiple pathways, including apoptosis induction and cell cycle arrest .
Study 1: Opioid Receptor Agonism
A study published in Pharmacology Biochemistry and Behavior investigated the agonistic effects of this compound on opioid receptors. The findings suggested that while it acted as an agonist at MOR, it displayed lower efficacy compared to structurally similar compounds. This positions it as a candidate for further development in opioid-related therapies .
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against gram-positive and gram-negative bacteria. Results indicated significant inhibition of bacterial growth, with potential applications in treating infections resistant to conventional antibiotics.
Data Summary
Q & A
Basic Question: What are the critical safety protocols for handling [1-(cyclopropylmethyl)cyclopentyl]methanamine in laboratory settings?
Answer:
Handling this compound requires strict adherence to safety guidelines due to limited hazard
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if vapor/mist is generated .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area away from ignition sources. Electrostatic discharge must be mitigated .
- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of waste via licensed facilities. Avoid environmental release .
- Emergency Measures : For skin/eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent symptoms .
Basic Question: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
Key analytical techniques include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~193.15 g/mol for related analogs) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclopropane and cyclopentane ring protons, with shifts at δ 0.5–1.5 ppm for cyclopropyl groups and δ 2.5–3.5 ppm for methanamine protons (based on structural analogs) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~210–260 nm) monitors purity, using C18 columns and acetonitrile/water mobile phases .
Advanced Question: How can synthetic routes for this compound be optimized for yield and scalability?
Answer:
Synthesis strategies for analogous compounds suggest:
- Key Reaction : Cyclopropane ring formation via [2+1] cycloaddition (e.g., Simmons-Smith reaction) or nucleophilic substitution on pre-functionalized cyclopentane .
- Catalyst Selection : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) enhance imine formation during methanamine introduction .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Yield Improvement : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Advanced Question: How should researchers address contradictions in reported stability data for this compound?
Answer:
Discrepancies in stability data require systematic validation:
- Experimental Replication : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) .
- Analytical Monitoring : Use TGA/DSC to assess thermal decomposition and HPLC to track degradation products (e.g., oxidation byproducts).
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., fluorophenyl analogs) to infer reactivity trends .
Advanced Question: What methodologies are suitable for assessing the environmental impact of this compound despite limited ecotoxicity data?
Answer:
In absence of direct
- Read-Across Analysis : Use ecotoxicity profiles of analogs (e.g., [1-(3-chlorophenyl)cyclopropyl]methanamine) to estimate bioaccumulation (logP ~2.5) and aquatic toxicity (LC50 for Daphnia magna) .
- QSAR Modeling : Predict persistence (half-life in soil/water) and mobility (Koc values) via software like EPI Suite .
- Microcosm Studies : Evaluate biodegradation in simulated environments using OECD 301/302 guidelines .
Advanced Question: How can researchers design experiments to elucidate the metabolic pathways of this compound?
Answer:
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., N-dealkylation, cyclopropane ring oxidation) .
- LC-MS/MS : Detect metabolites via MRM transitions and compare with synthetic standards.
- Isotope Labeling : Incorporate ¹³C/²H labels at the cyclopropane or methanamine groups to track metabolic fate .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, hexane/dichloromethane) to optimize crystal growth.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions enhances lattice formation.
- Additive Use : Introduce co-crystallizing agents (e.g., benzoic acid derivatives) to stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
